molecular formula C27H21N7O4 B11523629 5-{5-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]furan-2-yl}-2-hydroxybenzoic acid

5-{5-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]furan-2-yl}-2-hydroxybenzoic acid

Cat. No.: B11523629
M. Wt: 507.5 g/mol
InChI Key: DBKUNMIHCHPGOB-LQKURTRISA-N
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Description

5-{5-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]FURAN-2-YL}-2-HYDROXYBENZOIC ACID is a complex organic compound that features a combination of triazine, furan, and benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{5-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]FURAN-2-YL}-2-HYDROXYBENZOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the triazine core, followed by the introduction of phenylamino groups. The furan ring is then synthesized and attached to the triazine core through a hydrazone linkage. Finally, the benzoic acid moiety is introduced to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

5-{5-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]FURAN-2-YL}-2-HYDROXYBENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine.

    Substitution: The phenylamino groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid or sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound could be used in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism by which 5-{5-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]FURAN-2-YL}-2-HYDROXYBENZOIC ACID exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazine and furan moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZINE: A simpler triazine derivative with similar structural features.

    2-HYDROXYBENZOIC ACID:

    FURAN-2-YL DERIVATIVES: Compounds containing the furan ring, which can exhibit similar chemical reactivity.

Uniqueness

5-{5-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]FURAN-2-YL}-2-HYDROXYBENZOIC ACID is unique due to its combination of triazine, furan, and benzoic acid moieties

Properties

Molecular Formula

C27H21N7O4

Molecular Weight

507.5 g/mol

IUPAC Name

5-[5-[(E)-[(4,6-dianilino-1,3,5-triazin-2-yl)hydrazinylidene]methyl]furan-2-yl]-2-hydroxybenzoic acid

InChI

InChI=1S/C27H21N7O4/c35-22-13-11-17(15-21(22)24(36)37)23-14-12-20(38-23)16-28-34-27-32-25(29-18-7-3-1-4-8-18)31-26(33-27)30-19-9-5-2-6-10-19/h1-16,35H,(H,36,37)(H3,29,30,31,32,33,34)/b28-16+

InChI Key

DBKUNMIHCHPGOB-LQKURTRISA-N

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC=C(O3)C4=CC(=C(C=C4)O)C(=O)O)NC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC=C(O3)C4=CC(=C(C=C4)O)C(=O)O)NC5=CC=CC=C5

Origin of Product

United States

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